Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate
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Overview
Description
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is a complex organic compound that features a tert-butyl ester group and a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate typically involves multi-step organic reactions. One common method includes the formation of the boronate ester through the reaction of a dihydropyridine derivative with bis(pinacolato)diboron under catalytic conditions. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for cross-coupling, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation. Major products from these reactions include boronic acids, piperidine derivatives, and biaryl compounds .
Scientific Research Applications
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is used in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar compounds include other boronate esters and tert-butyl esters. For example:
Phenylboronic acid pinacol ester: Similar in structure but lacks the dihydropyridine ring.
Tert-butyl acetate: Contains the tert-butyl ester group but lacks the boronate ester and dihydropyridine ring.
The uniqueness of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate lies in its combination of functional groups, which allows for diverse reactivity and applications in synthesis .
Properties
Molecular Formula |
C17H30BNO4 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)12-19-10-8-13(9-11-19)18-22-16(4,5)17(6,7)23-18/h8H,9-12H2,1-7H3 |
InChI Key |
OSPISUGCTUFARI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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